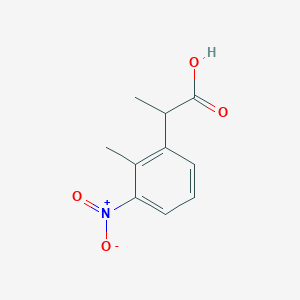

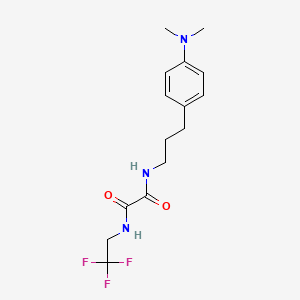

![molecular formula C17H13N3OS2 B2687630 4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 325978-31-2](/img/structure/B2687630.png)

4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a chemical compound that is a versatile material used in scientific research for its unique properties. Its applications range from drug synthesis to material science. It is a part of the thiazoles class of compounds, which are important heterocyclics exhibiting various biological activities .

Molecular Structure Analysis

The molecular formula of this compound is C17H13N3OS2. It has an average mass of 339.435 Da and a monoisotopic mass of 339.049988 Da . Thiazoles, like this compound, consist of a 5-membered 1,3-thiazole ring fused to a benzene ring .Scientific Research Applications

Anticancer Activity

The research on benzamide derivatives, closely related to the specified chemical compound, highlights their significance in anticancer studies. For instance, derivatives containing thiadiazole scaffolds and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines. These studies demonstrate promising anticancer properties, with some compounds exhibiting activity comparable to that of standard drugs like Adriamycin (Tiwari et al., 2017).

Synthesis and Characterization

Another significant application involves the synthesis and characterization of benzamide derivatives, such as those involving (4-oxothiazolidine-2-ylidene)benzamide, which have been developed through one-pot, multicomponent synthesis methods. These compounds are characterized using various analytical techniques, indicating the broad interest in exploring their chemical properties and potential applications (Hossaini et al., 2017).

Antimicrobial Agents

Research also extends to the antimicrobial potential of thiazole derivatives, including benzamides. Studies have synthesized new derivatives demonstrating potent antimicrobial activity against a variety of bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents from this class of compounds (Bikobo et al., 2017).

Corrosion Inhibition

In addition to biomedical applications, benzothiazole derivatives have been explored for their utility in corrosion inhibition. Experimental and theoretical studies on such derivatives as inhibitors for carbon steel in acidic environments reveal their high efficiency and stability, offering insights into their potential industrial applications (Hu et al., 2016).

Future Directions

Thiazolothiazole ring systems, like the one in this compound, have gained dramatic attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure . They are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . Future research may focus on further exploring the potential applications of these compounds in various fields.

properties

IUPAC Name |

4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS2/c1-9-3-5-11(6-4-9)16(21)20-17-19-13-8-7-12-14(15(13)23-17)22-10(2)18-12/h3-8H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAQEJUCOZGDBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2687547.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687549.png)

![6-((5-Fluoro-2-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2687555.png)

![(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![3-(3,4-Dimethylphenyl)-5-(1,3-dioxolan-2-ylmethylsulfanyl)-6-(2-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2687569.png)

![tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate](/img/structure/B2687570.png)